1,2-Bis(pentabromophenoxy)ethane
CAS No.: 61262-53-1
Cat. No.: VC0528018
Molecular Formula: C14H4Br10O2
Molecular Weight: 1003.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61262-53-1 |
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Molecular Formula | C14H4Br10O2 |
Molecular Weight | 1003.2 g/mol |
IUPAC Name | 1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene |
Standard InChI | InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
Standard InChI Key | JJEPQBZQAGCZTH-UHFFFAOYSA-N |
SMILES | C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Canonical SMILES | C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
1,2-Bis(pentabromophenoxy)ethane is a fully brominated aromatic compound characterized by two pentabromophenyl groups linked by an ethane bridge. Its molecular formula is , with a molecular weight of 971.23 g/mol . The structural formula is represented as , illustrating the symmetrical arrangement of bromine atoms on the benzene rings .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 971.23 g/mol | |
Solubility in Water | <0.1 mg/L (low solubility) | |
Log | 9.2 (high hydrophobicity) | |
Melting Point | >300°C |
Discrepancies in CAS registry numbers (61262-53-1 vs. 84852-53-9) arise from differences in chemical nomenclature systems. Both identifiers refer to the same compound, with the latter being standardized under IUPAC guidelines .
Industrial Applications and Production
1,2-Bis(pentabromophenoxy)ethane is predominantly employed as an additive flame retardant in:
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Polymers: High-impact polystyrene (HIPS), polypropylene, and epoxy resins .
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Textiles: Fire-resistant coatings for upholstery and automotive interiors .
Global production exceeds 1,000 tonnes annually, with primary manufacturing facilities located in Asia and North America . Its popularity stems from its efficacy as a replacement for phased-out BFRs like decabromodiphenyl ether (decaBDE) .
Environmental Persistence and Bioaccumulation
Environmental risk assessments classify 1,2-bis(pentabromophenoxy)ethane as highly persistent (half-life >6 months in soil) and bioaccumulative (bioconcentration factor >5,000 in aquatic organisms) . Key findings include:
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Bioaccumulation: Detected in lipid-rich tissues of fish and marine mammals, with concentrations correlating with trophic levels .
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Debromination: Environmental degradation yields lower-brominated congeners, which exhibit enhanced mobility and toxicity .
Table 2: Environmental Risk Characterization Ratios (RCRs)
Data from the UK Environment Agency indicate marginal exceedance of risk thresholds in marine ecosystems, necessitating targeted monitoring .
Toxicological Profile
Subchronic Oral Toxicity
A 90-day rat study revealed dose-dependent effects:
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1000 mg/kg/day: Significant hepatotoxicity (elevated ALT, AST) and renal tubular degeneration .
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320 mg/kg/day: Reduced body weight gain and mild hepatic steatosis .
Endocrine Disruption
Exposure alters thyroid hormone homeostasis, reducing serum thyroxine (T4) by 40% in rats at 500 mg/kg/day . Mechanistic studies suggest competitive binding to transthyretin, a thyroid hormone transport protein .
Reproductive Toxicity
High doses (≥750 mg/kg/day) induce ovarian atrophy and disrupted estrous cyclicity in female rats, implicating estrogen receptor antagonism .
Biotransformation and Metabolic Pathways
In vivo studies in Sprague-Dawley rats identify seven primary metabolites, including hydroxylated and debrominated derivatives . Key metabolic pathways involve:
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Cytochrome P450-mediated oxidation: Hydroxylation at the ethane bridge.
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Glucuronidation: Conjugation for renal excretion.
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Debromination: Sequential loss of bromine atoms, yielding tri- and tetrabrominated metabolites .
Tissue distribution studies show preferential accumulation in the liver (45% of total burden) and adipose tissue (30%) .
Thermal Decomposition and Byproduct Formation
Thermogravimetric analysis reveals that 1,2-bis(pentabromophenoxy)ethane decomposes at temperatures exceeding 300°C, generating hazardous byproducts :
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Primary Products: 2,4,6-Tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) .
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Secondary Reactions: Condensation of M9 and M10 forms polybrominated dibenzo--dioxins (PBDDs) .
Table 3: Major Thermal Decomposition Byproducts
Byproduct | Yield (%) | Toxicity Equivalency Factor (TEF) |
---|---|---|
2,4,6-Tribromophenol | 32 | 0.1 |
1,3,5-Tribromo-2-(vinyloxy)benzene | 18 | 0.05 |
PBDD/Fs | 5 | 1.0 |
Mechanistic studies propose radical-mediated pathways, including H-atom abstraction and Diels-Alder cyclization .
Regulatory Status and Risk Management
European Union
The UK Environment Agency classifies 1,2-bis(pentabromophenoxy)ethane as a "priority review" substance under the Existing Substances Regulation, advocating for restricted use in consumer products .
Australia
Region | Status | Key Restrictions |
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EU | Priority Review | Restricted in textiles |
Australia | Hazardous (Schedule 7) | Import/use permits required |
USA | No federal restrictions | Voluntary phase-out initiatives |
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